molecular formula C8H6F2N2 B13120961 4-Amino-2,5-difluoro-3-methylbenzonitrile

4-Amino-2,5-difluoro-3-methylbenzonitrile

Katalognummer: B13120961
Molekulargewicht: 168.14 g/mol
InChI-Schlüssel: FHYJEOGKJWAWGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluoro-3-methylbenzonitrile typically involves the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.

    Methylation: Addition of a methyl group to the benzene ring.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino, difluoro, and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methylbenzoic acid derivatives, while reduction may produce difluoro-methylbenzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-difluoro-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-2,5-difluorobenzonitrile
  • 4-Amino-3-methylbenzonitrile
  • 2-Amino-4,5-difluoro-3-methylbenzonitrile

Comparison: 4-Amino-2,5-difluoro-3-methylbenzonitrile is unique due to the specific combination of amino, difluoro, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of two fluorine atoms can significantly affect the compound’s reactivity and stability compared to compounds with only one fluorine atom or no fluorine atoms at all.

Eigenschaften

Molekularformel

C8H6F2N2

Molekulargewicht

168.14 g/mol

IUPAC-Name

4-amino-2,5-difluoro-3-methylbenzonitrile

InChI

InChI=1S/C8H6F2N2/c1-4-7(10)5(3-11)2-6(9)8(4)12/h2H,12H2,1H3

InChI-Schlüssel

FHYJEOGKJWAWGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1N)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.